molecular formula C25H23N3O3S2 B2799096 N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-tosylpyrrolidine-2-carboxamide CAS No. 1049929-31-8

N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-tosylpyrrolidine-2-carboxamide

Cat. No.: B2799096
CAS No.: 1049929-31-8
M. Wt: 477.6
InChI Key: RGJZILWQLMRXSW-UHFFFAOYSA-N
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Description

N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-tosylpyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C25H23N3O3S2 and its molecular weight is 477.6. The purity is usually 95%.
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Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity and anti-inflammatory properties . They are known to inhibit the cyclooxygenase (COX) enzymes , which play a crucial role in the inflammatory response.

Mode of Action

Benzothiazole derivatives are known to inhibit the cox enzymes , which are responsible for the conversion of arachidonic acid into prostaglandins and other pro-inflammatory compounds. By inhibiting these enzymes, the compound can potentially reduce inflammation.

Biochemical Pathways

The compound likely affects the arachidonic acid pathway by inhibiting the COX enzymes This inhibition can lead to a decrease in the production of prostaglandins, thereby reducing inflammation

Pharmacokinetics

A study on similar benzothiazole derivatives suggested a favorable pharmacokinetic profile .

Result of Action

The result of the compound’s action is likely a reduction in inflammation due to the inhibition of COX enzymes . This could potentially lead to relief from symptoms in conditions associated with inflammation.

Biological Activity

N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-tosylpyrrolidine-2-carboxamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. The following sections provide a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

  • Molecular Formula : C25_{25}H23_{23}N3_3O3_3S2_2
  • Molecular Weight : 477.6 g/mol
  • CAS Number : 1049929-31-8

The biological activity of this compound primarily involves the inhibition of key enzymes associated with inflammatory processes. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators such as prostaglandins. By inhibiting these enzymes, the compound can effectively reduce inflammation and associated pain .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. Studies have demonstrated its ability to inhibit COX-1 and COX-2 enzymes in vitro, leading to a decrease in the production of inflammatory cytokines .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In various cancer cell lines, it has shown the ability to induce apoptosis through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins. This suggests that this compound may serve as a potential therapeutic agent in cancer treatment .

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential advantages of this compound, a comparison with structurally similar compounds is essential.

Compound NameBiological ActivityMechanism
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-tosylpyrrolidine-2-carboxamideAnti-inflammatory, anticancerCOX inhibition
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamidesAnticancerApoptosis induction
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamidesAnticancerCell cycle arrest

This table illustrates that while many compounds share similar biological activities, the specific structural components of this compound may enhance its efficacy and specificity against certain targets.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Inflammatory Disease Models : In animal models of arthritis, administration of this compound resulted in significant reductions in joint swelling and pain scores compared to control groups.
  • Cancer Cell Line Studies : In vitro studies using breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent increase in apoptosis markers, indicating its potential as a chemotherapeutic agent.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S2/c1-17-12-14-18(15-13-17)33(30,31)28-16-6-10-22(28)24(29)26-20-8-3-2-7-19(20)25-27-21-9-4-5-11-23(21)32-25/h2-5,7-9,11-15,22H,6,10,16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJZILWQLMRXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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